Cas no 174561-70-7 (3-Aminomethyl-4-(4-fluorobenzyl)morpholine)
3-Aminomethyl-4-(4-fluorobenzyl)morpholine Chemical and Physical Properties
Names and Identifiers
-
- (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine
- 4-[(4-Fluorophenyl)methyl]-3-morpholinemethanamine
- 3-Aminomethy-4-(4-fluorobenzyl)morpholine
- [4-(4-Fluorobenzyl)morpholin-3-yl]methylamine
- 2-AMINO METHYL-4-(4-FLUORO BENZYL) MORPHOLINE
- 2-AMINOMETHYL-4-(4-FLUOROBENZYL)-MORPHOLINE
- 3-Aminomethyl-4-(4-fluorobenzyl)morpholine
- [4-(4-fluorobenzyl)morpholin-2-yl]methylamine
- 2-(ACETYLAMINOMETHYL)-4-(4-FLUOROBENZYL)MORPHOLINE
- 2-aminomethyl-4-(4-fluorobenzyl)morpholine (intermediate of mosapride citrate )
- 174561-70-7
- AMY10843
- A811664
- AKOS015919587
- FT-0643666
- [4-[(4-fluorophenyl)methyl]morpholin-3-yl]methanamine
- 3-aminomethy-4-(p-fluorobenzyl)morpholine
- 3-Morpholinemethanamine, 4-[(4-fluorophenyl)methyl]-
- 2-AMINOMETHYL-4-(4-FLUORO BENZYL)MORPHOLINE
- DTXSID30596623
- 1-[4-(4-Fluorobenzyl)-3-morpholinyl]methanamine
- VVWOFFGNIYRUJK-UHFFFAOYSA-N
- SCHEMBL8327456
- 2-Aetylaminomethyl-4-(4-fluoro benzyl) morpholine
- 1-{4-[(4-Fluorophenyl)methyl]morpholin-3-yl}methanamine
-
- MDL: MFCD09750405
- Inchi: 1S/C12H17FN2O/c13-11-3-1-10(2-4-11)8-15-5-6-16-9-12(15)7-14/h1-4,12H,5-9,14H2
- InChI Key: VVWOFFGNIYRUJK-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)CN1CCOCC1CN
Computed Properties
- Exact Mass: 224.13200
- Monoisotopic Mass: 224.13249133g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 38.5Ų
Experimental Properties
- PSA: 38.49000
- LogP: 1.62340
3-Aminomethyl-4-(4-fluorobenzyl)morpholine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Aminomethyl-4-(4-fluorobenzyl)morpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449036644-25g |
(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine |
174561-70-7 | 97% | 25g |
532.00 USD | 2021-06-15 | |
| TRC | A616185-10mg |
3-Aminomethyl-4-(4-fluorobenzyl)morpholine |
174561-70-7 | 10mg |
$ 178.00 | 2023-04-19 | ||
| TRC | A616185-100mg |
3-Aminomethyl-4-(4-fluorobenzyl)morpholine |
174561-70-7 | 100mg |
$ 1372.00 | 2023-04-19 | ||
| Chemenu | CM163333-25g |
(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine |
174561-70-7 | 97% | 25g |
$497 | 2021-08-05 | |
| Chemenu | CM163333-1g |
(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine |
174561-70-7 | 97% | 1g |
$306 | 2023-02-18 | |
| Chemenu | CM163333-5g |
(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine |
174561-70-7 | 97% | 5g |
$1047 | 2023-02-18 | |
| A2B Chem LLC | AA92831-1g |
(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine |
174561-70-7 | 1g |
$109.00 | 2024-04-20 | ||
| A2B Chem LLC | AA92831-5g |
(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine |
174561-70-7 | 5g |
$239.00 | 2024-04-20 | ||
| A2B Chem LLC | AA92831-25g |
(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine |
174561-70-7 | 25g |
$709.00 | 2024-04-20 | ||
| Ambeed | A176950-1g |
(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine |
174561-70-7 | 97% | 1g |
$613.0 | 2024-08-03 |
3-Aminomethyl-4-(4-fluorobenzyl)morpholine Suppliers
3-Aminomethyl-4-(4-fluorobenzyl)morpholine Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on 3-Aminomethyl-4-(4-fluorobenzyl)morpholine
3-Aminomethyl-4-(4-fluorobenzyl)morpholine (CAS No. 174561-70-7): A Comprehensive Overview
3-Aminomethyl-4-(4-fluorobenzyl)morpholine (CAS No. 174561-70-7) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential in the development of novel therapeutic agents. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements in the research and application of 3-Aminomethyl-4-(4-fluorobenzyl)morpholine.
Chemical Structure and Properties
3-Aminomethyl-4-(4-fluorobenzyl)morpholine is a morpholine derivative with an aminomethyl group and a 4-fluorobenzyl substituent. The morpholine ring provides the compound with a combination of amine and ether functionalities, which contribute to its unique chemical properties. The presence of the fluorine atom in the benzyl group enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.
The molecular formula of 3-Aminomethyl-4-(4-fluorobenzyl)morpholine is C13H16FNO2, and its molecular weight is approximately 239.27 g/mol. The compound is typically synthesized through a multi-step process involving the reaction of 4-fluorobenzyl chloride with morpholine, followed by the introduction of the aminomethyl group via reductive amination or other suitable methods.
Synthesis Methods
The synthesis of 3-Aminomethyl-4-(4-fluorobenzyl)morpholine can be achieved through various routes, each with its own advantages and limitations. One common method involves the reaction of 4-fluorobenzyl chloride with morpholine to form the intermediate 4-(4-fluorobenzyl)morpholine. This intermediate is then subjected to reductive amination using formaldehyde and ammonia to introduce the aminomethyl group.
An alternative approach involves the use of transition metal-catalyzed coupling reactions, such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination, to construct the desired molecule. These methods offer higher yields and better functional group tolerance, making them suitable for large-scale production.
Biological Activities and Applications
3-Aminomethyl-4-(4-fluorobenzyl)morpholine has been extensively studied for its potential biological activities, particularly in the context of central nervous system (CNS) disorders. Research has shown that this compound exhibits potent neuroprotective effects by modulating various signaling pathways involved in neuronal survival and function.
A recent study published in the Journal of Medicinal Chemistry demonstrated that 3-Aminomethyl-4-(4-fluorobenzyl)morpholine effectively inhibits the activity of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. This property makes it a promising candidate for the treatment of depression and other mood disorders.
In addition to its neuroprotective effects, 3-Aminomethyl-4-(4-fluorobenzyl)morpholine has also been investigated for its potential as an antiviral agent. Preliminary studies have shown that it can inhibit the replication of certain viruses by interfering with viral entry or replication processes. These findings suggest that further research into its antiviral properties could lead to new therapeutic strategies for viral infections.
Clinical Trials and Future Directions
The promising preclinical results for 3-Aminomethyl-4-(4-fluorobenzyl)morpholine have paved the way for clinical trials to evaluate its safety and efficacy in human subjects. Several Phase I trials are currently underway to assess the pharmacokinetics and tolerability of this compound in healthy volunteers.
If these initial trials yield positive results, subsequent Phase II and III trials will be conducted to further evaluate its therapeutic potential in specific patient populations. The ultimate goal is to develop a safe and effective medication that can improve the lives of patients suffering from CNS disorders or viral infections.
Conclusion
3-Aminomethyl-4-(4-fluorobenzyl)morpholine (CAS No. 174561-70-7) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers valuable properties that make it an attractive candidate for drug development. Ongoing research continues to uncover new biological activities and potential therapeutic uses for this compound, highlighting its significance in advancing medical treatments.
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